molecular formula C66H126O16 B12321695 (3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid

(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid

Cat. No.: B12321695
M. Wt: 1175.7 g/mol
InChI Key: SPFRYHCSFBFNTR-ZDYIKNMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid is a complex organic molecule that combines a sugar derivative with a fatty acid The oxolane-3,4-diol part of the molecule is a derivative of a sugar alcohol, while the octadec-9-enoic acid is a monounsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol typically involves the dihydroxylation of alkenes. For example, the dihydroxylation of (Z)-3-hexene with osmium tetroxide (OsO4) results in the formation of vicinal diols with cis stereochemistry . This reaction is a concerted syn cycloaddition that forms the desired diol structure.

Industrial Production Methods

Industrial production methods for such compounds often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or

Properties

Molecular Formula

C66H126O16

Molecular Weight

1175.7 g/mol

IUPAC Name

(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/3C18H34O2.2C6H12O5/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(8)6-5(10)4(9)2-11-6/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-10H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6?/m...11/s1

InChI Key

SPFRYHCSFBFNTR-ZDYIKNMTSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C1OC([C@@H]([C@H]1O)O)[C@H](O)CO.C1OC([C@@H]([C@H]1O)O)[C@H](O)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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